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Compound of Interest

Compound Name: 2-Fluoro-3-methylbutanoic acid

CAS No.: 1578-62-7

Cat. No.: B074350 Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
2-Fluoro-3-methylbutanoic acid (also known as

-fluoroisovaleric acid) is the fluorinated analog of isovaleric acid. It serves as a strategic
"metabolic blocker" in drug design, where the introduction of fluorine at the

-position prevents metabolic degradation via

-oxidation and significantly increases the acidity of the carboxylic acid group.

Critical Identifier Verification
CAS Number:1578-62-7 (Verified)[1]

Conflicting CAS Warning: Databases frequently conflate this molecule with 3-Chloro-4-

hydroxyphenylacetic acid (CAS 33697-81-3). Researchers must verify the structure explicitly

when ordering.

IUPAC Name: 2-Fluoro-3-methylbutanoic acid[1][2][3]

Molecular Formula:

[1][3]

Molecular Weight: 120.12 g/mol [3]
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Physicochemical Profile
The substitution of hydrogen with fluorine at the

-position induces drastic changes in electronic properties due to fluorine's high
electronegativity.

Property
2-Fluoro-3-
methylbutanoic
Acid

Isovaleric Acid
(Parent)

Impact of
Fluorination

pKa 2.70 ± 0.10 4.77

~100x increase in

acidity (Inductive

effect)

Boiling Point 96°C (at 15 mmHg) 176°C (at 760 mmHg)

Volatility remains

comparable under

vacuum

Chirality Yes (C2 position) No

Enables

stereoselective

synthesis

C-F Bond Length ~1.35 Å N/A
High bond strength

(metabolic stability)

Historical Development & Synthesis Evolution[7]
The history of 2-Fluoro-3-methylbutanoic acid is inextricably linked to the development of

deaminative fluorination techniques in the 1970s and the rise of ferroelectric liquid crystals

(FLCs) in the 1980s.

Era 1: The Olah Revolution (1970s)
Before the 1970s, introducing fluorine selectively into aliphatic chains was notoriously difficult.

The breakthrough came with the development of Olah's Reagent (Pyridine·HF). Researchers

discovered that natural amino acids (like L-Valine) could be converted directly into their

corresponding

-fluoro acids via diazotization.
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Significance: This reaction proceeds with retention of configuration, a rare phenomenon in

nucleophilic substitution, driven by an anchimeric assistance mechanism (neighboring group

participation) from the carboxylate group.

Era 2: Materials Science & FLCs (1980s-1990s)
In the search for faster-switching liquid crystal displays, chiral dopants were required to induce

ferroelectricity in smectic phases.

Application: (S)-2-Fluoro-3-methylbutanoic acid was synthesized from L-Valine to serve as

a chiral tail for liquid crystal cores. The high polarity of the C-F bond provided the necessary

dipole moment to enhance the spontaneous polarization (

) of the material, a critical parameter for display switching speed.

Era 3: Modern Medicinal Chemistry (2000s-Present)
Today, the molecule is primarily used as a bioisostere for valine or isovaleric acid residues in

peptide drugs.

Mechanism: The

-fluorine atom blocks cytochrome P450-mediated oxidation at the

-carbon, extending the half-life of the parent drug.

Target: It has been investigated as a fragment for inhibiting Fatty Acid Synthase (FAS), an

enzyme upregulated in many cancers.

Technical Synthesis Protocols
Method A: Deaminative Fluorination (Gold Standard)
This method is preferred for generating enantiomerically pure material starting from the

abundant chiral pool (L-Valine).

Reaction Logic:

Diazotization: Sodium nitrite reacts with the amine in acidic media to form a diazonium salt (
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).

Anchimeric Assistance: The neighboring carboxylic acid attacks the

-carbon, displacing nitrogen and forming a transient, unstable

-lactone intermediate.

Fluorination: The fluoride ion (from HF) opens the lactone ring. Because the lactone

formation inverted the center, and the ring-opening inverts it back, the net result is retention

of configuration.

Protocol:

Reagents: L-Valine (10 mmol), Pyridine·HF (70% HF, 5 mL), Sodium Nitrite (

, 15 mmol).

Setup: Polyethylene or Teflon vessel (Glass is etched by HF).

Procedure:

Dissolve L-Valine in Pyridine·HF at 0°C.

Slowly add solid

over 1 hour. Caution: Evolution of

gas and toxic fumes.

Stir at room temperature for 2-4 hours.

Quench with ice water and extract with diethyl ether.

Purification: Distillation under reduced pressure (bp ~96°C @ 15 mmHg).

Yield: Typically 60-80%.
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Method B: Nucleophilic Substitution
(Racemic/Inversion)
Used when chirality is not required or when starting from the bromo-acid.

Protocol:

Precursor: 2-Bromo-3-methylbutanoic acid.

Reagent: Potassium Fluoride (spray-dried) or TBAF.

Solvent: Polar aprotic (Acetamide or DMSO) to enhance fluoride nucleophilicity.

Conditions: Heat to 80-100°C for 12 hours.

Note: This

reaction results in inversion of configuration.

Visualizing the Chemistry
Diagram 1: Deaminative Fluorination Pathway (Retention
of Configuration)

L-Valine
(S-Configuration)

Diazonium
Intermediate

NaNO2, HF/Py
(Diazotization) Alpha-Lactone

(Transient Inversion)

-N2
(Intramolecular Attack) (S)-2-Fluoro-3-

methylbutanoic acid

+F-
(Ring Opening
Retention Net)

Click to download full resolution via product page

Caption: The mechanistic pathway from L-Valine to the target fluoro-acid. The formation of the

alpha-lactone intermediate ensures the final product retains the stereochemistry of the starting

amino acid.

Diagram 2: pKa Shift and Electronic Effects
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Isovaleric Acid

pKa: 4.77

No Induction

2-Fluoro-3-methylbutanoic Acid

pKa: 2.70

Strong Inductive Effect (-I)

 Alpha-Fluorination

Fluorine Electronegativity
(Stabilizes Carboxylate Anion)

Click to download full resolution via product page

Caption: Comparative acidity. The electron-withdrawing fluorine atom stabilizes the negative

charge on the carboxylate ion, lowering the pKa by approximately 2 units.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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